molecular formula C16H13N2NaO3 B3421923 Bendazac sodium CAS No. 23255-99-4

Bendazac sodium

Katalognummer B3421923
CAS-Nummer: 23255-99-4
Molekulargewicht: 304.27 g/mol
InChI-Schlüssel: GHFGHIKJGVMEFT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bendazac, also known as bendazolic acid, is a non-steroidal anti-inflammatory drug (NSAID) used for joint and muscular pain . It is available as an eye drop for the treatment of cataracts and as a topical cream for the treatment of dermatitis, eczema, hives, skin ulcers, and other inflammatory skin conditions .


Synthesis Analysis

The synthesis of Bendazac involves the use of chloroacetamide in the alkylation step, followed by acid hydrolysis . The principal action of Bendazac is the inhibition of protein denaturation .


Molecular Structure Analysis

The molecular formula of Bendazac is C16H14N2O3 . The molecular weight is 282.299 g/mol .


Chemical Reactions Analysis

Bendazac is known for its anti-inflammatory, anti-necrotic, choleretic, and anti-lipidemic characteristics . Its principal action is the inhibition of protein denaturation .


Physical And Chemical Properties Analysis

Bendazac is a solid substance . It has a molar mass of 282.299 g/mol . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Treatment of Cataracts

Bendazac sodium is used in the treatment of cataracts . It is commercially available for general use as an anticataract drug in Argentina, South Korea, and several European countries . Preliminary studies evaluating bendazac lysine 0.5% eye drops have reported comparable results to those obtained with oral treatment .

Topical Antioxidant Delivery to the Lens

Bendazac sodium has been studied for its potential in topical antioxidant delivery to the lens . This is particularly relevant in the context of age-related cataracts, where the human lens undergoes morphological, biochemical, and physical changes leading to opacification .

Treatment of Inflammatory Skin Conditions

Bendazac sodium is used as a topical cream for the treatment of dermatitis, eczema, hives, skin ulcers, and other inflammatory skin conditions . It is a non-steroidal anti-inflammatory drug (NSAID) that helps reduce inflammation and alleviate symptoms associated with these conditions .

Antidenaturant Drug

Bendazac sodium is one of the first selective antidenaturant drugs . It has been shown that protein denaturation has two main pathological sequelae. The first concerns the so-called primary (innate) inflammation .

Treatment of Primary Inflammation

Bendazac sodium has been used in the treatment of primary inflammation . This type of inflammation is part of homeostasis, the fundamental process of life of preserving the milieu intérieur by reacting to changes with opposing measures .

Treatment of Secondary Inflammation

Bendazac sodium has also been used in the treatment of secondary inflammation . This type of inflammation is a result of overactivation or deviation of the underlying physiological process .

Wirkmechanismus

Target of Action

Bendazac Sodium, a non-steroidal anti-inflammatory drug (NSAID), primarily targets ocular lens proteins . These proteins play a crucial role in maintaining the transparency and refractive index of the lens, which is essential for vision.

Mode of Action

The principal action of Bendazac Sodium is the inhibition of protein denaturation . It interacts with ocular lens proteins and prevents their denaturation, a process that can lead to the formation of cataracts .

Pharmacokinetics

Bendazac Sodium is largely eliminated by metabolism, with more than 60% of an administered dose excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide . Approximately 15% of a Bendazac Sodium dose is also excreted in the urine unchanged and as a glucuronide . The plasma elimination half-life of Bendazac Sodium is given as 1.7 to 5.2 hours, with a mean of 3.5 hours .

Result of Action

The primary molecular effect of Bendazac Sodium is the inhibition of protein denaturation in the lens of the eye . This results in the management and delay of cataract progression, thereby preserving vision . It’s important to note that bendazac sodium has been withdrawn or discontinued in various international regions due to its potential for eliciting hepatotoxicity .

Action Environment

The action, efficacy, and stability of Bendazac Sodium can be influenced by various environmental factors. For instance, patients with hepatic cirrhosis or renal insufficiency may experience altered pharmacokinetics due to impaired drug metabolism . Therefore, the patient’s health status and physiological environment can significantly impact the drug’s action.

Eigenschaften

IUPAC Name

sodium;2-(1-benzylindazol-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3.Na/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFGHIKJGVMEFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20187-55-7 (Parent)
Record name Bendazac sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046644
Record name Bendazac sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bendazac sodium

CAS RN

22199-35-5, 23255-99-4
Record name 1H-Benzimidazole, 2-(phenylmethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendazac sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendazac sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDAZAC SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SW243Q44Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendazac sodium
Reactant of Route 2
Reactant of Route 2
Bendazac sodium
Reactant of Route 3
Reactant of Route 3
Bendazac sodium
Reactant of Route 4
Reactant of Route 4
Bendazac sodium
Reactant of Route 5
Reactant of Route 5
Bendazac sodium
Reactant of Route 6
Reactant of Route 6
Bendazac sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.